

# An In-depth Technical Guide to GW4064 (CAS No. 278779-30-9)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene

**Cat. No.:** B068364

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. GW4064 is not for human or veterinary use.

## Executive Summary

GW4064 is a potent and selective synthetic, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[\[1\]](#) [\[2\]](#)[\[3\]](#)[\[4\]](#) It is widely utilized as a chemical tool to investigate the physiological and pathophysiological functions of FXR.[\[4\]](#) While its therapeutic potential has been explored, limitations such as poor bioavailability and potential off-target effects have restricted its clinical development.[\[5\]](#)[\[6\]](#) This guide provides a comprehensive overview of the chemical properties, biological activities, and experimental applications of GW4064.

## Chemical and Physical Properties

GW4064, with the IUPAC name 3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoic acid, is a complex organic molecule.[\[7\]](#) Its key physicochemical properties are summarized in the table below.

| Property          | Value                                                                                    | Reference |
|-------------------|------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 278779-30-9                                                                              | [2][7]    |
| Molecular Formula | C <sub>28</sub> H <sub>22</sub> Cl <sub>3</sub> NO <sub>4</sub>                          | [2][7]    |
| Molecular Weight  | 542.8 g/mol                                                                              | [7]       |
| Appearance        | Crystalline solid                                                                        | [2]       |
| Solubility        | DMSO: 25 mg/mL, DMF: 25 mg/mL, Ethanol: 1 mg/mL, DMSO:PBS (pH 7.2) (1:2): 0.3 mg/mL      | [2][8]    |
| λ <sub>max</sub>  | 304 nm                                                                                   | [8]       |
| Purity            | >95%                                                                                     | [2]       |
| Storage           | Store at -20°C as a solid.<br>Stock solutions can be stored at -80°C for up to 6 months. | [9]       |

## Biological Activity and Mechanism of Action

### Primary Mechanism: Farnesoid X Receptor (FXR) Agonism

GW4064 is a highly potent and selective agonist of FXR, with reported EC<sub>50</sub> values in the nanomolar range.

| Assay Type                | Species       | Cell Line/System  | EC <sub>50</sub> | Reference |
|---------------------------|---------------|-------------------|------------------|-----------|
| Cell-free assay           | Not specified | Isolated receptor | 15 nM            |           |
| Cell-based reporter assay | Human         | CV-1              | 90 nM            |           |
| Cell-based reporter assay | Mouse         | CV-1              | 80 nM            |           |
| Cell-based reporter assay | Not specified | CV-1              | 65 nM            | [1]       |

Activation of FXR by GW4064 initiates a signaling cascade that regulates the expression of numerous genes involved in metabolic homeostasis.[10] Upon binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to FXR response elements (FXREs) in the promoter regions of target genes.[10] This leads to the recruitment of co-activators and subsequent modulation of gene transcription.[5]

A key target gene of the FXR pathway is the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[11][12] This negative feedback loop is central to maintaining bile acid homeostasis.



[Click to download full resolution via product page](#)

#### FXR Signaling Pathway Activation by GW4064.

## Off-Target Activities: G Protein-Coupled Receptors (GPCRs)

Recent studies have revealed that GW4064 can exert FXR-independent effects through modulation of multiple G protein-coupled receptors (GPCRs).[\[13\]](#)[\[14\]](#) Specifically, GW4064 has been shown to activate G $\alpha$ i/o and G $\alpha$ q/11 G proteins and interact with histamine receptors, robustly activating H1 and H4 receptors while inhibiting the H2 receptor.[\[13\]](#)[\[14\]](#) These off-target activities necessitate careful interpretation of experimental results, as some observed biological effects of GW4064 may not be solely attributable to FXR activation.[\[13\]](#)

## Applications in Research and Drug Development

GW4064 serves as a valuable research tool for elucidating the role of FXR in various physiological and disease states.

### Metabolic Diseases

- Hepatic Steatosis and Insulin Resistance: In animal models of diet-induced obesity, GW4064 treatment has been shown to suppress weight gain, reduce hepatic lipid accumulation, and improve insulin sensitivity.[\[3\]](#)[\[9\]](#) The proposed mechanism involves the downregulation of the lipid transporter CD36.[\[3\]](#)
- Cholestasis: GW4064 demonstrates hepatoprotective effects in rat models of cholestasis by inducing the expression of canalicular transporters such as BSEP, MDR2/3, and MRP2, which are involved in bile acid efflux, and by repressing bile acid synthesis.[\[11\]](#)

### Oncology

The role of FXR in cancer is complex, with both pro- and anti-tumorigenic effects reported. GW4064 has been used to investigate these roles:

- In some studies, GW4064 has been shown to enhance the chemosensitivity of colorectal cancer cells to oxaliplatin by inducing pyroptosis.
- It has also been found to induce immunogenic cell death in colorectal cancer cells, suggesting a potential role in enhancing anti-cancer immunotherapy.[\[15\]](#)
- Conversely, some studies have reported GW4064-induced apoptosis in breast cancer cells (MCF-7) to be FXR-independent and potentially mediated by its off-target effects on histamine receptors.[\[13\]](#)

## Intestinal Barrier Function

GW4064 has been shown to protect against lipopolysaccharide (LPS)-induced intestinal barrier dysfunction.[16][17] This effect is mediated through the FXR/αKlotho/βKlotho/FGFs pathway, leading to the upregulation of tight-junction markers and a reduction in inflammation.[16][17]

## Experimental Protocols

### In Vitro Cell-Based Reporter Gene Assay

This protocol is a general guideline for assessing the potency of GW4064 on FXR activation.

- **Cell Culture:** CV-1 cells are maintained in DMEM high glucose medium.[1] For transfection, cells are plated in DMEM-F12 phenol red-free medium containing 5% charcoal/dextran-treated fetal bovine serum.[1]
- **Transfection:** Co-transfect cells with an FXR expression vector, an RXR expression vector, and a reporter plasmid containing FXREs upstream of a luciferase gene. A control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) should be included for normalization of transfection efficiency.
- **Treatment:** Following transfection, treat the cells with varying concentrations of GW4064 (e.g., from 1 nM to 10 μM) or vehicle control (DMSO) for 24 hours.
- **Luciferase Assay:** Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
- **Data Analysis:** Normalize the luciferase activity to the control reporter activity. Plot the normalized data against the logarithm of the GW4064 concentration and fit to a sigmoidal dose-response curve to determine the EC<sub>50</sub> value.



[Click to download full resolution via product page](#)

**Workflow for an *in vitro* FXR reporter gene assay.**

## In Vivo Study in a Diet-Induced Obesity Mouse Model

This protocol outlines a typical in vivo experiment to evaluate the effects of GW4064 on metabolic parameters.

- Animal Model: Use male C57BL/6 mice.
- Diet: Feed mice a high-fat diet (HFD) to induce obesity and hepatic steatosis.
- Treatment: After a period of HFD feeding, divide the mice into two groups: one receiving daily oral gavage of GW4064 (e.g., 30 mg/kg) and a control group receiving the vehicle (e.g., corn oil or 0.5% methylcellulose).[1][3]
- Monitoring: Monitor body weight, food intake, and other relevant physiological parameters throughout the study.
- Terminal Procedures: At the end of the study, collect blood samples for analysis of serum triglycerides, cholesterol, and glucose.[3] Euthanize the mice and harvest livers for histological analysis (e.g., H&E and Oil Red O staining) and gene expression analysis (e.g., qPCR for CD36, SREBP-1c).[3]
- Data Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the treated and control groups.

## Analytical Methods

The identity and purity of GW4064 can be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR can be used to elucidate the chemical structure of the molecule.[18][19]
- High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound.[19]
- Mass Spectrometry (MS): MS is used to confirm the molecular weight of GW4064.[19]

## Limitations and Considerations

Despite its utility as a research tool, GW4064 has several limitations that have hindered its development as a therapeutic agent:

- Poor Pharmacokinetics: GW4064 has low oral bioavailability and a short half-life in vivo.[1][6]
- Potential Toxicity: The stilbene pharmacophore in GW4064 may be associated with toxicity. [6]
- UV Light Instability: The compound is sensitive to UV light.[6]
- Off-Target Effects: As discussed, GW4064's interactions with GPCRs can complicate the interpretation of experimental data.[13][14]

These limitations have spurred the development of second-generation FXR agonists with improved pharmacokinetic and safety profiles.[5]

## Conclusion

GW4064 remains an indispensable tool for researchers investigating the multifaceted roles of the Farnesoid X Receptor. Its high potency and selectivity for FXR allow for the targeted exploration of this signaling pathway in a wide range of biological contexts. However, a thorough understanding of its limitations, including its pharmacokinetic properties and potential off-target effects, is crucial for the rigorous design and interpretation of experiments. This guide provides a foundational resource for scientists and drug development professionals utilizing GW4064 in their research endeavors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [selleckchem.com](https://www.selleckchem.com) [selleckchem.com]
- 2. GW 4064 | CAS 278779-30-9 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GW-4064 | C28H22Cl3NO4 | CID 9893571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 17. Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the  $\alpha$ Klotho/  $\beta$ Klotho/FGFs Pathways in Mice [mdpi.com]
- 18. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to GW4064 (CAS No. 278779-30-9)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b068364#cas-number-190779-61-4-properties-and-uses>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)